molecular formula C6H9NO B14480336 N-(Propan-2-yl)prop-2-ynamide CAS No. 67617-62-3

N-(Propan-2-yl)prop-2-ynamide

Cat. No.: B14480336
CAS No.: 67617-62-3
M. Wt: 111.14 g/mol
InChI Key: GWLCOGAYMMOKBU-UHFFFAOYSA-N
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Description

N-Isopropylpropiolamide is an organic compound belonging to the amide family It is characterized by the presence of an isopropyl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropylpropiolamide can be synthesized through several methods. One common approach involves the reaction of isopropylamine with propiolic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

Isopropylamine+Propiolic AcidN-Isopropylpropiolamide+Water\text{Isopropylamine} + \text{Propiolic Acid} \rightarrow \text{N-Isopropylpropiolamide} + \text{Water} Isopropylamine+Propiolic Acid→N-Isopropylpropiolamide+Water

Another method involves the use of propiolyl chloride and isopropylamine. This reaction requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, N-Isopropylpropiolamide is typically produced through large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality N-Isopropylpropiolamide.

Chemical Reactions Analysis

Types of Reactions

N-Isopropylpropiolamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-Isopropylpropiolamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a bioactive compound. It may have applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects. It may be used in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Isopropylpropiolamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: An amide with a similar structure but without the isopropyl group.

    N-Methylpropiolamide: An amide with a methyl group instead of an isopropyl group.

    N-Ethylpropiolamide: An amide with an ethyl group instead of an isopropyl group.

Uniqueness

N-Isopropylpropiolamide is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

67617-62-3

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

N-propan-2-ylprop-2-ynamide

InChI

InChI=1S/C6H9NO/c1-4-6(8)7-5(2)3/h1,5H,2-3H3,(H,7,8)

InChI Key

GWLCOGAYMMOKBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C#C

Origin of Product

United States

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